Ethyl 4-amino-2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate
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Overview
Description
ETHYL 4-AMINO-2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-AMINO-2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with substituted aldehydes, followed by cyclization with urea under acidic conditions to form the pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-AMINO-2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
ETHYL 4-AMINO-2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-AMINO-2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: This compound shares a similar pyrimidine core but differs in its substituents.
4-(2-Amino-ethyl)-benzoic acid: Another compound with a similar structure but different functional groups.
Uniqueness
ETHYL 4-AMINO-2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N4O3S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
ethyl 4-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N4O3S/c1-3-11-5-7-12(8-6-11)20-14(22)10-25-17-19-9-13(15(18)21-17)16(23)24-4-2/h5-9H,3-4,10H2,1-2H3,(H,20,22)(H2,18,19,21) |
InChI Key |
RLEQNRUYFCUWNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)C(=O)OCC |
Origin of Product |
United States |
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